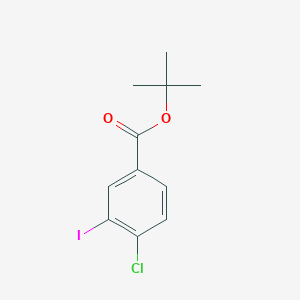
Tert-butyl4-chloro-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-chloro-3-iodobenzoate: is an organic compound characterized by its molecular formula C11H13ClIO2. This compound is a derivative of benzoic acid, featuring a tert-butyl group, a chlorine atom, and an iodine atom on the benzene ring. It is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Esterification: The compound can be synthesized through the esterification of 4-chloro-3-iodobenzoic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of tert-butylbenzene with 4-chloro-3-iodobenzoic chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of tert-butyl 4-chloro-3-iodobenzoate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the iodine atom to iodate or iodide.
Reduction: Reduction reactions can reduce the chlorine atom to form chloro-substituted derivatives.
Substitution: Substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Iodates, iodides, and other oxidized derivatives.
Reduction Products: Chloro-substituted derivatives.
Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-chloro-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Biology: The compound serves as a probe in biological studies, aiding in the investigation of cellular processes and molecular interactions. Medicine: It is utilized in the development of new drugs and therapeutic agents, exploring its potential in treating various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tert-butyl 4-chloro-3-iodobenzoate exerts its effects depends on its specific application. In biological studies, it may interact with cellular targets, influencing signaling pathways and biochemical processes. The molecular targets and pathways involved are determined by the specific context of its use.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-chloro-2-iodobenzoate: Similar structure but different position of iodine atom.
Tert-butyl 4-iodobenzoate: Lacks chlorine atom.
Tert-butyl 4-chlorobenzoate: Lacks iodine atom.
Uniqueness: Tert-butyl 4-chloro-3-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of tert-butyl 4-chloro-3-iodobenzoate in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C11H12ClIO2 |
|---|---|
Poids moléculaire |
338.57 g/mol |
Nom IUPAC |
tert-butyl 4-chloro-3-iodobenzoate |
InChI |
InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Clé InChI |
RSGDHYUQPRNNRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















